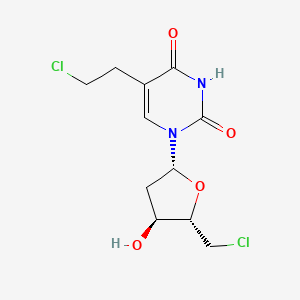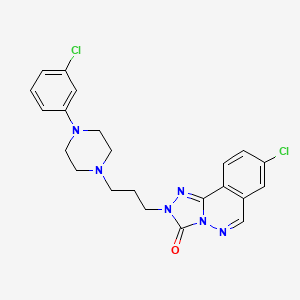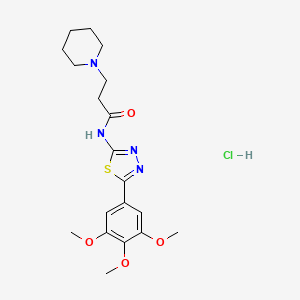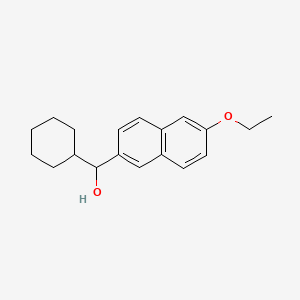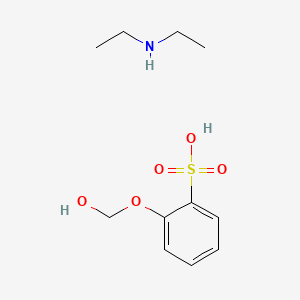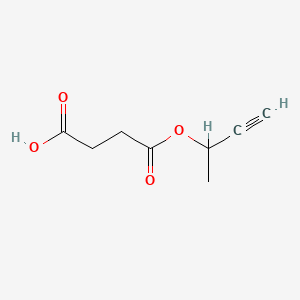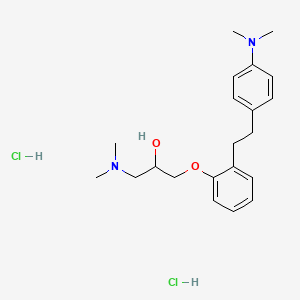
(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 255-108-2, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine: This step forms the intermediate compound, which is then further processed.
Purification: The intermediate is purified through recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (around 70-90°C) in the presence of organic solvents.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction pathway.
Major Products Formed
Decomposition: The primary products are nitrogen gas and free radicals, which initiate polymerization.
Oxidation and Reduction: The products vary based on the specific reagents and conditions used.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is a common initiator for free radical polymerization, used in the synthesis of polymers and copolymers.
Biology: It is used in the study of free radical mechanisms and their effects on biological systems.
Medicine: Research involving drug delivery systems and controlled release formulations often utilizes this compound.
Industry: It is employed in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to form free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include:
Free Radical Formation: The decomposition of the compound generates free radicals.
Polymerization Initiation: The free radicals react with monomers, leading to the formation of polymer chains.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is unique compared to other similar compounds due to its specific decomposition temperature and the nature of the free radicals it generates. Similar compounds include:
Benzoyl peroxide: Another common initiator used in polymerization, but with different decomposition characteristics.
Potassium persulfate: Used in aqueous polymerization systems, differing in solubility and decomposition products.
Properties
CAS No. |
40849-48-7 |
|---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H/t7-;/m1./s1 |
InChI Key |
DLDIEAJVIRFDHY-OGFXRTJISA-N |
Isomeric SMILES |
C1C=CCC(=C1)[C@H](C(=O)Cl)N.Cl |
Canonical SMILES |
C1C=CCC(=C1)C(C(=O)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



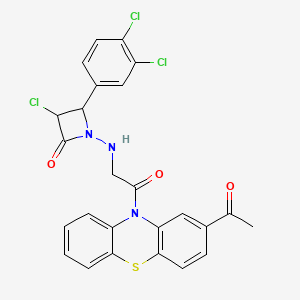
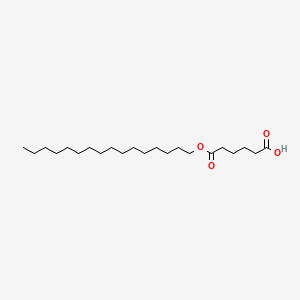
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
